molecular formula C11H13Cl3O4 B14314125 Benzoic acid;2,2,2-trichloro-1-ethoxyethanol CAS No. 114628-87-4

Benzoic acid;2,2,2-trichloro-1-ethoxyethanol

Cat. No.: B14314125
CAS No.: 114628-87-4
M. Wt: 315.6 g/mol
InChI Key: AQFUOPPGDRWCNV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;2,2,2-trichloro-1-ethoxyethanol typically involves the esterification of benzoic acid with 2,2,2-trichloro-1-ethoxyethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or distillation to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;2,2,2-trichloro-1-ethoxyethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the trichloro group to less chlorinated derivatives.

    Substitution: The trichloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) in polar solvents can facilitate substitution reactions.

Major Products

    Oxidation: Benzoic acid derivatives or ketones.

    Reduction: Partially or fully dechlorinated alcohols.

    Substitution: Compounds with new functional groups replacing the trichloro group.

Scientific Research Applications

Benzoic acid;2,2,2-trichloro-1-ethoxyethanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of benzoic acid;2,2,2-trichloro-1-ethoxyethanol involves its interaction with molecular targets such as enzymes and receptors. The trichloroethoxy group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function. The benzoic acid moiety can also participate in various biochemical pathways, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloro-1-ethoxyethanol: A simpler analog without the benzoic acid group.

    Benzoic acid derivatives: Compounds with different substituents on the benzoic acid ring.

    Chlorinated alcohols: Compounds with similar trichloroethoxy groups but different additional functional groups.

Uniqueness

Benzoic acid;2,2,2-trichloro-1-ethoxyethanol is unique due to the combination of the benzoic acid and trichloroethoxyethanol moieties. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.

Properties

CAS No.

114628-87-4

Molecular Formula

C11H13Cl3O4

Molecular Weight

315.6 g/mol

IUPAC Name

benzoic acid;2,2,2-trichloro-1-ethoxyethanol

InChI

InChI=1S/C7H6O2.C4H7Cl3O2/c8-7(9)6-4-2-1-3-5-6;1-2-9-3(8)4(5,6)7/h1-5H,(H,8,9);3,8H,2H2,1H3

InChI Key

AQFUOPPGDRWCNV-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(Cl)(Cl)Cl)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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